Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and the amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate include other quinoline derivatives with similar structural features and functional groups. Examples include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-2-carboxylate derivatives: Various derivatives with modifications to the quinoline core and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4-(5-chloro-2,4-dimethoxyanilino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-5-28-21(25)18-10-16(13-8-12(2)6-7-15(13)23-18)24-17-9-14(22)19(26-3)11-20(17)27-4/h6-11H,5H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSVOCSCYMCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=C1)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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